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Introduction

n-Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or OGP) is a non-ionic detergent

used for the permeabilization of paraformaldehyde (PFA)-fixed cells in various applications,

including immunofluorescence microscopy and flow cytometry.[1][2] Its utility stems from its

gentle, non-denaturing properties, which allow for the creation of pores in the cell membrane to

facilitate the entry of antibodies and other reagents, while preserving cellular architecture and

antigenicity.[1][3]

Mechanism of Action and Advantages

Following fixation with PFA, which crosslinks proteins and stabilizes cellular structures,

permeabilization is required to grant antibodies access to intracellular targets.[3] OGP, an

amphipathic molecule with a hydrophilic glucose headgroup and a hydrophobic octyl tail,

inserts itself into the lipid bilayer of the cell membrane.[4] At concentrations above its critical

micelle concentration (CMC) of approximately 20-25 mM, OGP monomers can form micelles

that effectively create temporary channels or pores in the membrane.[4]

Compared to harsher non-ionic detergents like Triton X-100, OGP offers several distinct

advantages:
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Mild Action: OGP is less disruptive to the overall cellular architecture and is less likely to

cause excessive cell lysis.[1] This is crucial for maintaining the native conformation of

proteins and preserving delicate ultrastructures.

Preservation of Lipid Rafts: Unlike Triton X-100, which can disrupt cholesterol-rich

membrane microdomains, OGP is known to be less harsh and is used in protocols

specifically designed to study lipid rafts and their associated proteins.[5]

Easy Removal: OGP has a high CMC, which facilitates its removal from solution by methods

such as dialysis.[2][4] This is particularly advantageous in protocols where the detergent

needs to be removed in downstream applications.[6]

Reproducibility: The use of OGP in a standardized protocol provides a simple, rapid, and

reproducible technique for intracellular staining.[3]

Applications

The primary application for permeabilizing PFA-fixed cells with OGP is for immunostaining of

intracellular antigens. This technique is essential for:

Detecting Intracellular Proteins: Allowing antibodies to bind to targets within the cytoplasm,

nucleus, or organelles.[1][3]

Analyzing Cellular Signaling Pathways: Visualizing the localization and modification of

proteins involved in signal transduction.[1]

Phenotypic Characterization: OGP-based permeabilization does not significantly alter cell

surface antigens, enabling simultaneous analysis of both intracellular and extracellular

markers by flow cytometry.[3]

Comparative Data of Permeabilization Agents
The choice of detergent can significantly impact experimental outcomes. The following table

summarizes key properties and typical working concentrations of common permeabilizing

agents.
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Detergent
Chemical
Nature

Typical
Concentration
(w/v)

Critical Micelle
Conc. (CMC)

Key
Characteristic
s & Use Cases

n-Octyl-β-D-

glucopyranoside

(OGP)

Non-ionic 0.1% - 0.5%[7][8]
~20-25 mM

(~0.7%)[4][6]

Mild

permeabilization;

preserves lipid

rafts; good for

both microscopy

and flow

cytometry.[3][5]

Triton X-100 Non-ionic 0.1% - 0.5% ~0.2-0.9 mM

Stronger

permeabilization;

can disrupt

membranes and

lipid rafts; widely

used but may

mask some

epitopes.[9][10]

Saponin
Non-ionic

(Glycoside)
0.1% - 0.5% N/A

Forms pores by

complexing with

membrane

cholesterol;

permeabilization

is reversible

upon removal.

Tween-20 Non-ionic 0.1% - 0.5% ~0.06 mM

Very mild

detergent, often

used in wash

buffers to reduce

background; can

be used for

gentle

permeabilization.

[9]
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Visualizations

Click to download full resolution via product page

Caption: Standard immunofluorescence workflow using OGP for permeabilization.

Click to download full resolution via product page

Caption: Comparison of OGP and Triton X-100 effects on fixed cell membranes.

Experimental Protocols
Protocol 1: Preparation of Solutions

1. 1X Phosphate Buffered Saline (PBS), pH 7.4

To prepare 1 liter of 1X PBS, combine 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and

0.24 g of KH₂PO₄ in 800 mL of purified water.

Adjust the pH to 7.4 with HCl.

Add purified water to a final volume of 1 liter.

Sterilize by autoclaving.

2. 4% Paraformaldehyde (PFA) Fixation Solution

Safety Note: PFA is toxic and should be handled in a fume hood.[8][11]

To prepare 100 mL, gently heat 80 mL of 1X PBS to 60-70°C. Do not exceed 70°C.[11][12]

Add 4 g of PFA powder and stir until dissolved. The solution will be cloudy.

Add 1 N NaOH dropwise until the solution clears.[12]
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Allow the solution to cool to room temperature.

Adjust the final volume to 100 mL with 1X PBS and verify the pH is between 7.2-7.4.[11]

Filter the solution and store it in aliquots at -20°C. Diluted PFA solutions are stable for about

one week at 4°C.[12]

3. OGP Permeabilization & Blocking Buffer (0.5% OGP, 5% Normal Goat Serum in 1X PBS)

To prepare 10 mL:

Start with 9.5 mL of 1X PBS.

Add 0.5 mL of Normal Goat Serum (or serum from the same species as the secondary

antibody).[8]

Add 50 mg of n-Octyl-β-D-glucopyranoside powder to achieve a final concentration of

0.5% (w/v).[8]

Mix gently until the OGP is fully dissolved. Prepare this solution fresh for optimal

performance.

4. Antibody Dilution Buffer (0.5% OGP, 1% BSA in 1X PBS)

To prepare 10 mL:

Start with 10 mL of 1X PBS.

Add 0.1 g of Bovine Serum Albumin (BSA).[8]

Add 50 mg of n-Octyl-β-D-glucopyranoside.[8]

Mix until all components are dissolved.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol is adapted for cells grown on coverslips or in chamber slides.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.bosterbio.com/blog/post/how-to-prepare-a-4-paraformaldehyde-solution-in-pbs-3
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/02/FixingCells_PFA.pdf
https://www.cellsignal.com/protocols/4
https://www.cellsignal.com/protocols/4
https://www.cellsignal.com/protocols/4
https://www.cellsignal.com/protocols/4
https://www.cellsignal.com/protocols/4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation: Culture cells to the desired confluency on sterile glass coverslips in a multi-

well plate. Apply experimental treatments as required.

Fixation:

Aspirate the culture medium.

Gently wash the cells once with 1X PBS.

Cover the cells with 4% PFA solution and incubate for 15 minutes at room temperature.[8]

Washing:

Aspirate the PFA solution.

Wash the cells three times with 1X PBS, for 5 minutes each time.[8]

Permeabilization and Blocking:

Aspirate the final PBS wash.

Add enough OGP Permeabilization & Blocking Buffer to cover the cells.

Incubate for 60 minutes at room temperature.[8]

Primary Antibody Incubation:

Aspirate the blocking buffer.

Apply the primary antibody, diluted to its optimal concentration in the Antibody Dilution

Buffer.

Incubate overnight at 4°C in a humidified chamber.[8]

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with 1X PBS, for 5 minutes each time.[8]
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Secondary Antibody Incubation:

Apply the fluorochrome-conjugated secondary antibody, diluted in Antibody Dilution Buffer.

Incubate for 1-2 hours at room temperature, protected from light.[8]

Final Washes and Mounting:

Aspirate the secondary antibody solution.

Wash the cells three times with 1X PBS, for 5 minutes each time, protected from light.

(Optional) Counterstain nuclei with a solution like DAPI (e.g., 300 nM in PBS for 5

minutes).

Perform a final quick rinse in 1X PBS.

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Imaging:

Allow the mounting medium to cure as per the manufacturer's instructions.

Image using a fluorescence microscope. Store slides at 4°C, protected from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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